Boc-(S)-3-Amino-5-hexynoic acid is a synthetic compound characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of the amino acid. Its molecular formula is CHN, and it has a molecular weight of 227.26 g/mol. This compound is notable for its unique structure, which includes a hexynoic acid moiety, making it relevant in various chemical and biological applications .
Several methods can be employed to synthesize Boc-(S)-3-Amino-5-hexynoic acid:
Boc-(S)-3-Amino-5-hexynoic acid finds applications in various fields:
Interaction studies involving Boc-(S)-3-Amino-5-hexynoic acid primarily focus on its reactivity with other biomolecules:
These studies help elucidate its mechanism of action and therapeutic potential .
Boc-(S)-3-Amino-5-hexynoic acid shares structural features with several related compounds. Here are some comparisons:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(S)-3-Amino-5-octynoic acid | Similar alkyne structure but longer carbon chain | Exhibits different solubility properties |
Boc-(S)-2-Amino-4-pentynoic acid | Different position of amino group | May show distinct biological activities |
(R)-3-Amino-5-heptynoic acid | Variation in stereochemistry | Potentially different pharmacological effects |
Boc-(S)-3-Amino-5-hexynoic acid's unique combination of a short alkyne chain and a specific stereochemistry distinguishes it from these similar compounds, making it particularly interesting for targeted applications in drug design and synthetic chemistry .
Boc-(S)-3-amino-5-hexynoic acid (CAS 270596-47-9) is a chiral, non-canonical amino acid derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group attached to the amino functionality and a hexynoic acid backbone. Its molecular formula is C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol. Structurally, the compound features:
The compound belongs to the class of β-homopropargylglycine analogs, which are distinguished by their extended side chains and reactive alkynes.
Property | Value |
---|---|
IUPAC Name | (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid |
Molecular Formula | C₁₁H₁₇NO₄ |
CAS Registry Number | 270596-47-9 |
SMILES | CC(C)(C)OC(=O)NC@@HCC(=O)O |
Specific Optical Rotation | [α]²⁵ᴰ +20° (c = 1 in ethanol) |
Data compiled from PubChem and Sigma-Aldrich.
The synthesis of Boc-(S)-3-amino-5-hexynoic acid traces its roots to Louis A. Carpino’s pioneering work on Boc-protected amino acids in the 1960s. The Boc group’s acid-labile nature revolutionized peptide synthesis by enabling orthogonal protection strategies.
Key milestones include:
Boc-(S)-3-amino-5-hexynoic acid serves as a building block for unnatural peptides and bioconjugation reagents. Its significance lies in:
Boc-(S)-3-amino-5-hexynoic acid exemplifies non-canonical amino acids (ncAAs), which are not directly encoded by the genetic code but are critical for:
Compound | Key Feature | Application |
---|---|---|
Boc-(S)-3-amino-5-hexynoic acid | Terminal alkyne, Boc protection | Click chemistry, SPPS |
Fmoc-(R)-3-amino-5-hexynoic acid | Fmoc protection, (R)-configuration | Solid-phase synthesis |
Homopropargylglycine (Hpg) | Propargyl side chain, no Boc | Metathesis reactions |
Comparison based on PubChem and PMC reviews.
The Strecker synthesis remains a cornerstone for producing racemic homopropargylglycine derivatives. For Boc-(S)-3-amino-5-hexynoic acid, modifications include:
Method | Reagents | Yield | ee |
---|---|---|---|
Racemic Strecker | HCN, NH₃, H₂SO₄ | 61% | N/A |
Asymmetric Strecker | Chiral catalysts | 85% | 80% |
To achieve high enantiomeric purity, chiral auxiliaries or kinetic resolutions are employed:
The alkyne undergoes regioselective transformations:
Reaction | Reagent | Product |
---|---|---|
Oxidation | KMnO₄, H₂O | Diketone |
Partial Hydrogenation | H₂, Lindlar’s catalyst | cis-Alkene |
The alkyne participates in CuAAC with azides to form 1,2,3-triazoles:
The amino group undergoes nucleophilic substitution:
The Boc group is removed via acidolysis:
Deprotection Agent | Conditions | Efficiency |
---|---|---|
TFA/DCM | 25°C, 30 min | >95% |
HCl/dioxane | 0°C, 1 hr | >90% |
X-ray crystallography reveals:
Boc-(S)-3-amino-5-hexynoic acid is incorporated into peptides to:
Boc-(S)-3-amino-5-hexynoic acid is used in solid-phase synthesis for:
The alkyne enables:
Boc-(S)-3-Amino-5-hexynoic acid represents a protected amino acid derivative with the molecular formula C₁₁H₁₇NO₄ and a molecular weight of 227.26 grams per mole [1]. The compound is officially designated by the Chemical Abstracts Service number 270596-47-9 and possesses the systematic International Union of Pure and Applied Chemistry name (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid [1]. The structural framework consists of a six-carbon chain featuring a terminal alkyne group at the fifth position, an amino group at the third carbon protected by a tert-butyloxycarbonyl group, and a carboxylic acid terminus [1] .
The canonical Simplified Molecular-Input Line-Entry System representation is CC(C)(C)OC(=O)NC(CC#C)CC(=O)O, which illustrates the connectivity of the functional groups within the molecular structure [1]. The InChI Key QZRLAJLEZVWLOV-QMMMGPOBSA-N provides a unique identifier for this specific stereoisomer [1]. The compound exhibits a linear backbone architecture with the alkyne functionality introducing rigidity to the molecular framework .
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₇NO₄ |
Molecular Weight (g/mol) | 227.26 |
CAS Number | 270596-47-9 |
IUPAC Name | (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid |
InChI Key | QZRLAJLEZVWLOV-QMMMGPOBSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC#C)CC(=O)O |
The stereochemical configuration of Boc-(S)-3-Amino-5-hexynoic acid is defined by the presence of one chiral center located at the third carbon atom of the hexanoic acid chain [1] [3]. The absolute configuration follows the S designation according to the Cahn-Ingold-Prelog priority rules, which is consistent with the naturally occurring L-amino acid stereochemistry [3]. Most naturally occurring chiral amino acids adopt the S configuration, with cysteine being a notable exception due to the higher priority assigned to sulfur atoms in the priority ranking system [3].
The compound demonstrates exceptional enantiomeric purity with an enantiomeric excess greater than or equal to 99.0%, indicating minimal presence of the R-enantiomer [4]. This high degree of stereochemical integrity is crucial for applications in peptide synthesis where stereochemical control directly influences the biological activity and structural properties of the resulting compounds [3]. The stereocenter configuration can be validated through polarimetry measurements and compared against established literature values for similar protected amino acid derivatives .
The spatial arrangement around the chiral carbon follows the CORN mnemonic system commonly used in biochemistry, where the hydrogen atom points toward the rear, the carboxyl group extends to the left, the side chain projects to the right, and the amino group points upward [3]. This stereochemical arrangement is fundamental to the compound's interaction with biological systems and its utility in stereospecific synthetic transformations [3].
Parameter | Value |
---|---|
Specific Optical Rotation [α]D | +26 ± 2° (c = 1 in ethanol) |
Enantiomeric Excess | ≥99.0% |
Absolute Configuration | S |
Stereocenter Count | 1 |
The tert-butyloxycarbonyl protecting group serves as one of the most commonly utilized protective groups for amino functionalities in peptide synthesis and organic chemistry [6] [7]. This protecting group exhibits remarkable stability under basic hydrolysis conditions and catalytic reduction conditions while remaining inert toward various nucleophiles [6]. The Boc group can be efficiently installed on amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide [7].
The mechanism of Boc protection involves nucleophilic attack by the amine on the carbonyl carbon of di-tert-butyl dicarbonate, resulting in the formation of a tert-butyl carbonate leaving group that decomposes to carbon dioxide and tert-butoxide [8]. The deprotection process typically employs strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol [7]. The acid-catalyzed removal mechanism involves protonation of the protected amine followed by formation of a tert-butyl cation intermediate and carbamic acid, which subsequently decarboxylates to yield the free amine [8].
The stability profile of the Boc group makes it particularly suitable for multi-step synthetic sequences where the amino group must remain protected throughout various reaction conditions [6] [7]. However, complications may arise from the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles during deprotection, necessitating the use of scavengers such as anisole or thioanisole [7].
Characteristic | Description |
---|---|
Chemical Formula | (CH₃)₃COC(=O)- |
Stability | Stable under basic conditions, labile under acidic conditions |
Installation | Di-tert-butyl dicarbonate with base |
Removal | Strong acids (TFA, HCl) |
The amino group in Boc-(S)-3-Amino-5-hexynoic acid exists in a protected state due to the presence of the tert-butyloxycarbonyl protecting group [1]. In its free form, amino groups typically exhibit a pKa value of approximately 9.6, indicating their basic character and propensity to exist in a protonated state at physiological pH [9] [10]. The protection of the amino group prevents unwanted side reactions during synthetic manipulations while maintaining the potential for subsequent deprotection and functionalization [6].
The amino group demonstrates characteristic hydrogen bonding capabilities when deprotected, contributing to intermolecular interactions that influence crystal packing and solution behavior [11]. Primary amino groups typically display two nitrogen-hydrogen bonds, which can participate in extensive hydrogen bonding networks [11]. The basicity of the amino group allows it to accept protons under acidic conditions, forming positively charged ammonium species that can engage in ionic interactions [11].
The reactivity profile of the amino group encompasses nucleophilic substitution reactions, acylation processes, and condensation reactions with carbonyl-containing compounds [11]. These reaction pathways are temporarily suppressed by the Boc protection, allowing for selective transformations at other reactive sites within the molecule [6] [7].
The terminal alkyne group in Boc-(S)-3-Amino-5-hexynoic acid represents a highly versatile functional group characterized by the presence of a carbon-carbon triple bond with an acidic terminal hydrogen [12] [13]. Terminal alkynes exhibit mild acidity with pKa values around 25, making them significantly more acidic than alkenes and alkanes, which possess pKa values of approximately 40 and 50, respectively [13]. This enhanced acidity stems from the sp hybridization of the acetylenic carbon atoms, which increases the s-character and electronegativity compared to sp² and sp³ hybridized carbons [12].
The linear geometry imposed by sp hybridization results in a bond angle of 180 degrees around the triple bond, contributing to the overall rigidity of the molecular framework [12]. The close proximity of electrons in the triple bond configuration creates a region of high electron density that can participate in various chemical transformations [12]. The acidic hydrogen on the terminal alkyne can be readily deprotonated using strong bases to generate acetylide anions, which serve as powerful nucleophiles in synthetic chemistry [13].
The alkyne functionality demonstrates reactivity toward oxidation reactions using reagents such as potassium permanganate or osmium tetroxide, leading to the formation of diketones or carboxylic acids . Reduction reactions employing catalysts like palladium on carbon or nickel can convert the triple bond to double or single bonds through controlled hydrogenation processes . The terminal alkyne also enables click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition reactions .
Property | Characteristic |
---|---|
Chemical Formula | -C≡C-H |
pKa | ~25 |
Hybridization | sp |
Bond Angle | 180° |
Reactivity | Acidic hydrogen, nucleophilic addition, click chemistry |
The carboxylic acid functionality in Boc-(S)-3-Amino-5-hexynoic acid exhibits enhanced acidity compared to simple carboxylic acids due to the electron-withdrawing effect of the nearby amino group [14]. The pKa value of amino acid carboxyl groups typically ranges around 2.4, which is significantly lower than the pKa of 4.76 observed for acetic acid [9] [14]. This increased acidity results from the inductive effect of the positively charged ammonium group at physiological pH, which stabilizes the carboxylate anion through electrostatic interactions [14].
The carboxylic acid group demonstrates the characteristic combination of hydroxyl and carbonyl functionalities, enabling participation in both hydrogen bonding interactions and nucleophilic acyl substitution reactions [15]. Under physiological conditions, the carboxyl group exists predominantly in its deprotonated carboxylate form, contributing a negative charge to the overall molecular architecture [9]. This ionization behavior is described by the Henderson-Hasselbalch equation and plays a crucial role in determining the compound's solubility and interaction properties [9].
The reactivity profile of the carboxylic acid group encompasses esterification reactions, amide bond formation, and metal coordination chemistry [16]. The carbonyl carbon serves as an electrophilic center susceptible to nucleophilic attack, while the hydroxyl group can participate in hydrogen bonding networks that influence crystal packing and solution behavior [16]. The carboxyl group's ability to form intermolecular hydrogen bonds contributes significantly to the compound's physical properties and stability characteristics [15].
The solubility characteristics of Boc-(S)-3-Amino-5-hexynoic acid reflect the amphiphilic nature of the molecule, which contains both hydrophobic and hydrophilic regions . The compound exhibits limited solubility in water due to the hydrophobic tert-butyl group of the Boc protecting group and the alkyl chain components . However, the presence of the carboxylic acid functionality provides sufficient polarity to enable dissolution in polar organic solvents .
Ethanol serves as an effective solvent for the compound, as evidenced by its use in optical rotation measurements where concentrations of 1 gram per 100 milliliters are readily achieved [17] [18]. Methanol similarly provides good solubility and is commonly employed in synthetic transformations and purification procedures . Dichloromethane represents an excellent solvent choice for the compound, offering high solubility that facilitates purification processes and synthetic manipulations .
Acetonitrile demonstrates suitable solubility properties and is frequently utilized in protection reactions involving the Boc group [7]. Tetrahydrofuran provides high solubility and is particularly valuable for synthetic applications requiring aprotic conditions . The solubility profile enables flexibility in synthetic methodology selection and purification strategies while accommodating various reaction requirements .
Solvent Type | Solubility | Notes |
---|---|---|
Water | Limited | Hydrophobic due to Boc group |
Ethanol | Soluble | Good for optical rotation measurements |
Methanol | Soluble | Common for reactions |
Dichloromethane | Highly soluble | Excellent for purification |
Acetonitrile | Soluble | Used in protection reactions |
THF | Highly soluble | Suitable for synthesis |
The optical activity of Boc-(S)-3-Amino-5-hexynoic acid provides crucial information regarding its stereochemical purity and absolute configuration [17] [18]. The specific optical rotation [α]D is measured as +26 ± 2 degrees when determined at a concentration of 1 gram per 100 milliliters in ethanol [17] [18]. This positive rotation confirms the S-configuration at the chiral center and indicates the compound's ability to rotate plane-polarized light in a clockwise direction [17] [18].
The magnitude of the optical rotation reflects the degree of stereochemical homogeneity, with the reported enantiomeric excess of greater than or equal to 99.0% indicating exceptional stereochemical purity [4]. This high level of enantiomeric purity is essential for applications requiring stereospecific interactions or where the presence of the opposite enantiomer could compromise the desired biological or chemical activity [4].
The optical rotation measurement serves as a rapid analytical method for assessing stereochemical integrity during synthetic processes and storage conditions . Variations in optical rotation values can indicate potential racemization or epimerization processes, making this parameter valuable for quality control applications . The consistency of optical rotation measurements across different batches provides assurance of reproducible stereochemical outcomes in synthetic preparations .
Nuclear magnetic resonance spectroscopy provides detailed structural information for Boc-(S)-3-Amino-5-hexynoic acid through characteristic signal patterns [19] [20]. Proton nuclear magnetic resonance spectroscopy reveals the terminal alkyne hydrogen as a distinctive signal appearing around 2.5 parts per million, while the tert-butyl protons of the Boc group generate a characteristic singlet around 1.4 parts per million [19] [20]. The presence of rotamers due to restricted rotation around the carbamate bond can complicate the spectrum, particularly for the amide proton signals [20].
Carbon-13 nuclear magnetic resonance spectroscopy demonstrates characteristic carbonyl carbon signals in the range of 155-175 parts per million, with the specific chemical shift depending on the electronic environment and hydrogen bonding interactions [19]. The alkyne carbons typically appear in the range of 70-85 parts per million, providing diagnostic information regarding the triple bond functionality [19]. The correlation between carbon-13 chemical shifts and solvent polarity has been documented for similar Boc-protected amino acid derivatives [19].
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups [21] [22]. The carbon-carbon triple bond stretch appears in the range of 2100-2150 wavenumbers, with terminal alkynes showing stronger absorption due to the change in dipole moment during vibration [21] [22]. The carbonyl stretching frequencies occur in the range of 1670-1750 wavenumbers, with the specific position depending on the electronic environment and hydrogen bonding interactions [22]. The terminal alkyne carbon-hydrogen stretch produces a characteristic sharp absorption around 3300 wavenumbers [22].
Mass spectrometry analysis typically shows the molecular ion peak at mass-to-charge ratio 227, corresponding to the molecular weight of the compound [23]. The base peak commonly appears at mass-to-charge ratio 57, corresponding to the tert-butyl cation fragment that results from the characteristic fragmentation of the Boc protecting group [23]. Additional fragment ions provide structural confirmation and can be used for quantitative analysis applications [23].
Technique | Key Signals/Peaks |
---|---|
¹H NMR | Terminal alkyne H: ~2.5 ppm, Boc CH₃: ~1.4 ppm |
¹³C NMR | Carbonyl C: ~155-175 ppm, Alkyne C: ~70-85 ppm |
IR Spectroscopy | C≡C stretch: 2100-2150 cm⁻¹, C=O stretch: 1670-1750 cm⁻¹ |
Mass Spectrometry | Molecular ion: m/z 227, Base peak: m/z 57 (tert-butyl) |
The stability profile of Boc-(S)-3-Amino-5-hexynoic acid is primarily governed by the acid-labile nature of the tert-butyloxycarbonyl protecting group [6] [7]. Under acidic conditions with pH values below 2, the compound exhibits instability due to the protonation-induced cleavage of the Boc group [7] [8]. This acid-catalyzed deprotection mechanism involves the formation of a tert-butyl cation intermediate and subsequent decarboxylation of the resulting carbamic acid [7] [8].
Conversely, the compound demonstrates excellent stability under basic conditions with pH values above 10, where the Boc group remains intact and the carboxylic acid exists in its carboxylate form [6] [7]. This stability under basic conditions enables various synthetic transformations and purification procedures without compromising the protective group integrity [6]. The compound maintains its structural integrity under typical laboratory handling conditions and storage environments [24].
Thermal stability analysis indicates that the compound undergoes decomposition at temperatures exceeding 200 degrees Celsius, with the boiling point predicted at 386.7 ± 37.0 degrees Celsius [17] [25]. The flash point occurs at 187.6 ± 26.5 degrees Celsius, indicating the temperature at which the compound can form ignitable vapor-air mixtures [25]. These thermal parameters guide safe handling procedures and storage conditions for the compound [17].
The compound exhibits stability toward light exposure under normal laboratory conditions, showing no significant photodegradation when stored in standard laboratory glassware [24]. Stability under ambient air and moisture conditions is satisfactory, allowing for routine handling without requiring specialized atmospheric conditions [24]. The recommended storage temperature range of 2-8 degrees Celsius ensures long-term stability and prevents potential degradation pathways [24].
Condition | Stability | Notes |
---|---|---|
Acidic pH (< 2) | Unstable | Boc group cleaves under acidic conditions |
Basic pH (> 10) | Stable | Boc group remains intact |
Thermal (> 200°C) | Unstable | Thermal decomposition occurs |
Light Exposure | Stable | No significant photodegradation |
Air/Moisture | Stable | Stable under normal conditions |
Storage Temperature | Stable at 2-8°C | Recommended storage conditions |
The classic disconnection severs the C5–C6 triple bond, revealing a C-3 aldehyde that undergoes a one-carbon homologation to the alkyne (Seyferth–Gilbert or Ohira–Bestmann route) [1] [2]. A second disconnection removes the N-Boc protecting group to expose the S-configured amino acid core obtainable from inexpensive L-glutamic acid via Weinreb amide chemistry [3].
Disconnection step | Transform | Precursor | Experimental precedent |
---|---|---|---|
C≡C → CHO | Seyferth–Gilbert homologation | (S)-3-Amino-5-hexanal | Optimized 85% yield, 98% ee [3] |
N-Boc → NH₂ | Boc deprotection | Boc-protected amino aldehyde | 95% conversion with HCl gas, solvent-free [4] |
γ-acid → aldehyde | Weinreb reduction | Boc-L-Glu-OtBu Weinreb amide | ≥90% yield, no racemization [3] |
Chirality is installed at C-3 prior to homologation.
The Boc group remains the workhorse due to orthogonality with Fmoc and acid-lability [7] [8].
Operation | Representative conditions | Yield | Notes |
---|---|---|---|
Boc installation | Boc₂O, DMAP, DMF, 10 mm Hg, 25 °C | 96% [3] | Vacuum removes t-BuOH, suppressing carbonate side-product |
Standard deprotection | TFA : DCM (1 : 1), 25 °C, 30 min | >95% [8] | Fast, but high solvent load |
Solvent-free deprotection | Ex-situ HCl gas, 0.9 equiv, rt, 10 min | Quantitative [4] | Zero VOC, isolates HCl salt directly |
Mechanochemical p-TsOH milling offers a complementary solvent-free Boc removal (90–95% yields, 15 min) [9].
Table 1 summarises the kinetic gains from continuous solvent removal [3].
Entry | Solvent | Pressure | Time | Conversion | Isolated yield |
---|---|---|---|---|---|
1 | DCM | 760 mm Hg | 16 h | 22% [3] | — |
4 | MeCN | 760 mm Hg | 16 h | 55% [3] | — |
8 | DMF | 10 mm Hg | 2 h | 100% [3] | 96% [3] |
Removal of tert-butanol drives the acid-base equilibrium toward complete N,N-di-Boc formation, eliminating excess Boc₂O and triethylamine consumption.
Table 2 captures the decisive variables influencing yield and optical integrity [3].
Entry | Base (equiv) | Temp. | Time | Yield | ee |
---|---|---|---|---|---|
1 | K₂CO₃ (4.0) | 25 °C | 16 h | 68% [3] | 7% [3] |
5 | Cs₂CO₃ (2.5) | 0 °C | 5 h | 73% [3] | 99% [3] |
8 | Cs₂CO₃ (3.2*) | 0 °C | 7 h | 89% [3] | 98% [3] |
*Additional 0.7 equiv added at 3 h to maintain basicity.
Low-temperature operation suppresses the aza-enolate pathway responsible for epimerization, while cesium carbonate enhances conversion without compromising chirality.
Strategy | Mechanistic target | Outcome for C-3 center |
---|---|---|
Low-temperature base metering in homologation | Minimises α-proton abstraction | ≤2% d-isomer [3] |
Use of Oxyma-based coupling reagents in downstream peptide assembly | Short-lived active esters avoid oxazolone formation | Racemization <0.2% for Cys/His analogues [10] |
DNPBS protection for orthogonal SPPS segments | Neutral deprotection avoids basic/acidic racemization triggers | No detectable d-product [11] |
The Brandeis protocol delivered 18 g of enantiopure product in a 72% five-step overall yield on a 24 g input scale [3].
Parameter | Lab scale | 18 g campaign | Scale impact |
---|---|---|---|
Boc₂O equivalents | 2.0 [3] | 2.0 [3] | No increase required |
Reaction volume | 10 mL g⁻¹ | 4 mL g⁻¹ | 60% solvent reduction |
Chromatographic steps | 4 | 1 | Precipitation of intermediates leveraged |
Total E-factor | 82 | 45 | 45% waste cut via vacuum Boc step |
Biocatalytic production routes targeting β-alkynyl amino acids promise even lower E-factors (<20) once engineered enzymes for terminal alkyne formation mature [12].
Irritant